1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide
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Overview
Description
1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide is a chemical compound with the molecular formula C25H30N4O2 and a molecular weight of 418.5313 g/mol . It is a derivative of Granisetron, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . The compound is characterized by the presence of a benzyloxy group attached to the seventh position of the Granisetron molecule, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide involves several steps, starting with the preparation of the core Granisetron structure. The key steps include:
Formation of the Indazole Core: The indazole core is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the Granisetron core under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other pharmacologically active compounds.
Biology: Studied for its interactions with biological receptors and its potential as a therapeutic agent.
Medicine: Investigated for its antiemetic properties and potential use in treating nausea and vomiting associated with chemotherapy and radiation therapy.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide involves its interaction with serotonin receptors, specifically the 5-HT3 receptors. By binding to these receptors, the compound inhibits the action of serotonin, a neurotransmitter that triggers nausea and vomiting. This inhibition prevents the activation of the chemoreceptor trigger zone and the vomiting center in the brain, thereby exerting its antiemetic effects .
Comparison with Similar Compounds
Granisetron: The parent compound, used widely as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness: 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide is unique due to the presence of the benzyloxy group, which enhances its pharmacological properties compared to its parent compound, Granisetron. This modification potentially improves its efficacy and reduces side effects, making it a valuable compound for further research and development .
Properties
CAS No. |
133841-14-2 |
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Molecular Formula |
C25H30N4O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-7-phenylmethoxyindazole-3-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c1-28-19-10-6-11-20(28)15-18(14-19)26-25(30)23-21-12-7-13-22(24(21)29(2)27-23)31-16-17-8-4-3-5-9-17/h3-5,7-9,12-13,18-20H,6,10-11,14-16H2,1-2H3,(H,26,30)/t18?,19-,20+ |
InChI Key |
VZSXQQMZYQDDQE-IHWFROFDSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4OCC5=CC=CC=C5)C |
Synonyms |
endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-7-(phenylmethoxy)-1H-indazole-3-carboxamide; 7-(Benzyloxy)-1-methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
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